molecular formula C20H21ClN2O2 B4325312 1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B4325312
M. Wt: 356.8 g/mol
InChI Key: YZFZKDCCPMRSAJ-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features a complex structure combining biphenyl, pyrazole, and propanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the biphenyl-4-yloxy intermediate: This can be achieved through the etherification of biphenyl-4-ol with an appropriate alkyl halide.

    Synthesis of the pyrazole intermediate: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and diketones.

    Coupling of intermediates: The final step involves coupling the biphenyl-4-yloxy intermediate with the pyrazole intermediate under basic conditions, followed by reduction to yield the target compound.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazole ring or the biphenyl moiety.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or biphenyl derivatives.

Scientific Research Applications

1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Studied for its effects on cellular processes and potential as a biochemical probe.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyrazole moieties can engage in π-π stacking and hydrogen bonding, respectively, facilitating binding to target sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Biphenyl-4-yloxy)-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
  • 1-(Biphenyl-4-yloxy)-3-(4-chloro-1H-pyrazol-1-yl)propan-2-ol

Uniqueness: 1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both chloro and dimethyl substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-14-20(21)15(2)23(22-14)12-18(24)13-25-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFZKDCCPMRSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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